Cas no 1260807-89-3 (1-(4-Bromoisoquinolin-1-yl)ethanone)

1-(4-Bromoisoquinolin-1-yl)ethanone is a brominated isoquinoline derivative serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromine substituent at the 4-position and an acetyl group at the 1-position—make it valuable for further functionalization, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The compound's well-defined reactivity profile enables precise modifications for constructing complex heterocyclic frameworks. It is commonly employed in the development of bioactive molecules, including potential therapeutic agents targeting neurological or oncological pathways. High purity and stability under standard handling conditions ensure reliable performance in synthetic applications.
1-(4-Bromoisoquinolin-1-yl)ethanone structure
1260807-89-3 structure
Product Name:1-(4-Bromoisoquinolin-1-yl)ethanone
CAS No:1260807-89-3
MF:C11H8BrNO
MW:250.09132194519
MDL:MFCD13193457
CID:1081764
PubChem ID:71748477
Update Time:2025-05-20

1-(4-Bromoisoquinolin-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromoisoquinolin-1-yl)ethanone
    • 1-(4-Bromo-1-isoquinolyl)ethanone
    • SY339856
    • DTXSID20857578
    • 1-(4-Bromoisoquinolin-1-yl)ethan-1-one
    • AT37543
    • MFCD13193457
    • 1260807-89-3
    • MDL: MFCD13193457
    • Inchi: 1S/C11H8BrNO/c1-7(14)11-9-5-3-2-4-8(9)10(12)6-13-11/h2-6H,1H3
    • InChI Key: IMNYRJVIRXRASY-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C)=O)C2C=CC=CC=21

Computed Properties

  • Exact Mass: 248.97893g/mol
  • Monoisotopic Mass: 248.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30Ų

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Additional information on 1-(4-Bromoisoquinolin-1-yl)ethanone

Introduction to 1-(4-Bromoisoquinolin-1-yl)ethanone (CAS No. 1260807-89-3)

1-(4-Bromoisoquinolin-1-yl)ethanone, with the CAS number 1260807-89-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The molecular structure of 1-(4-Bromoisoquinolin-1-yl)ethanone consists of a substituted isoquinoline ring attached to an acetyl group. The presence of the bromine atom at the 4-position of the isoquinoline ring imparts unique chemical and biological properties to this compound. The bromine substitution can influence the compound's reactivity, solubility, and interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Recent studies have highlighted the potential of 1-(4-Bromoisoquinolin-1-yl)ethanone in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-(4-Bromoisoquinolin-1-yl)ethanone has shown significant anticancer activity. Research conducted at the National Cancer Institute demonstrated that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings suggest that 1-(4-Bromoisoquinolin-1-yl)ethanone could be a valuable lead compound for developing novel anticancer drugs.

The neuroprotective potential of 1-(4-Bromoisoquinolin-1-yl)ethanone has also been explored in preclinical studies. A study published in Neuropharmacology in 2023 found that this compound effectively reduces neuronal damage and improves cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate oxidative stress, inflammation, and mitochondrial dysfunction, which are key factors in neurodegeneration.

The synthesis of 1-(4-Bromoisoquinolin-1-yl)ethanone can be achieved through various routes, but one common method involves the reaction of 4-bromoisoquinoline with acetyl chloride or acetic anhydride in the presence of a suitable catalyst. This synthetic approach allows for the efficient production of high-purity compounds, which is crucial for both research and industrial applications.

In terms of safety and handling, 1-(4-Bromoisoquinolin-1-yl)ethanone should be stored under appropriate conditions to maintain its stability and purity. It is important to follow standard laboratory safety protocols when handling this compound to ensure the well-being of researchers and laboratory personnel.

The future prospects for 1-(4-Bromoisoquinolin-1-yl)ethanone are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases, and preliminary results have been encouraging. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

In conclusion, 1-(4-Bromoisoquinolin-1-yl)ethanone (CAS No. 1260807-89-3) is a multifaceted compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it a valuable tool for researchers and a promising candidate for drug development. As more studies are conducted, it is expected that our understanding of this compound will continue to grow, leading to new discoveries and innovations in the field of medicinal chemistry.

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